

EC144: Application Notes and Protocols for Murine Models

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Compound of Interest

Compound Name: EC144

Cat. No.: B1671070

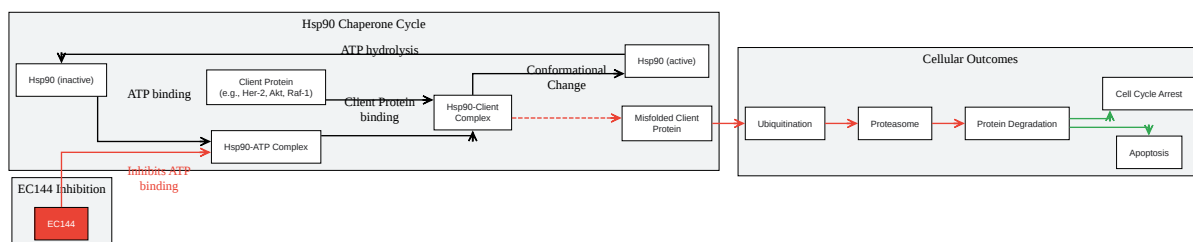
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **EC144**, a potent second-generation Hsp90 inhibitor, in various mouse models. The provided protocols are based on peer-reviewed literature and are intended to serve as a detailed guide for preclinical research.

Mechanism of Action: Hsp90 Inhibition

EC144 exerts its therapeutic effects by inhibiting Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.^[1] In cancer cells, many of these client proteins are oncoproteins that drive tumor progression. By binding to the ATP-binding pocket of Hsp90, **EC144** disrupts the chaperone cycle, leading to the degradation of these client proteins and subsequent inhibition of downstream signaling pathways.



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Figure 1: Simplified signaling pathway of Hsp90 inhibition by **EC144**.

Quantitative Data Summary

The following tables summarize the dosages and administration routes of **EC144** in various mouse models as reported in the literature.

Table 1: **EC144** Dosage in Cancer Mouse Models

Mouse Model	Cell Line	Administration Route	Dosage	Dosing Schedule	Outcome	Reference
Gastric Tumor	N87	Oral (p.o.)	5 mg/kg	Once daily for 5 days	Tumor growth arrest	[1]
Gastric Tumor	N87	Oral (p.o.)	10 mg/kg	Once daily for 5 days	Partial tumor regression	[1]

Table 2: **EC144** Dosage in Inflammation and Autoimmunity Mouse Models

Mouse Model	Administration Route	Dosage	Dosing Schedule	Outcome	Reference
LPS-Induced Endotoxemia	Oral (p.o.)	10, 30, 100 mg/kg	Single dose 1 hour prior to LPS challenge	Suppression of systemic TNF- α release	
Collagen-Induced Arthritis (CIA)	Oral (p.o.)	10 mg/kg	Once daily, starting at the onset of disease	Suppression of disease development	

Experimental Protocols

Protocol 1: Evaluation of **EC144** Efficacy in a Gastric Tumor Xenograft Model

This protocol is based on the methodology described for the N87 human gastric carcinoma xenograft model.

1. Cell Culture and Xenograft Implantation:

- Culture NCI-N87 cells in appropriate media until they reach the exponential growth phase.

- Harvest and resuspend the cells in a suitable medium, such as a Matrigel suspension.
- Subcutaneously inject 1×10^6 NCI-N87 cells in a volume of 100 μL into the flank of athymic nude mice.
- Monitor tumor growth regularly using calipers.

2. Animal Grouping and Treatment Initiation:

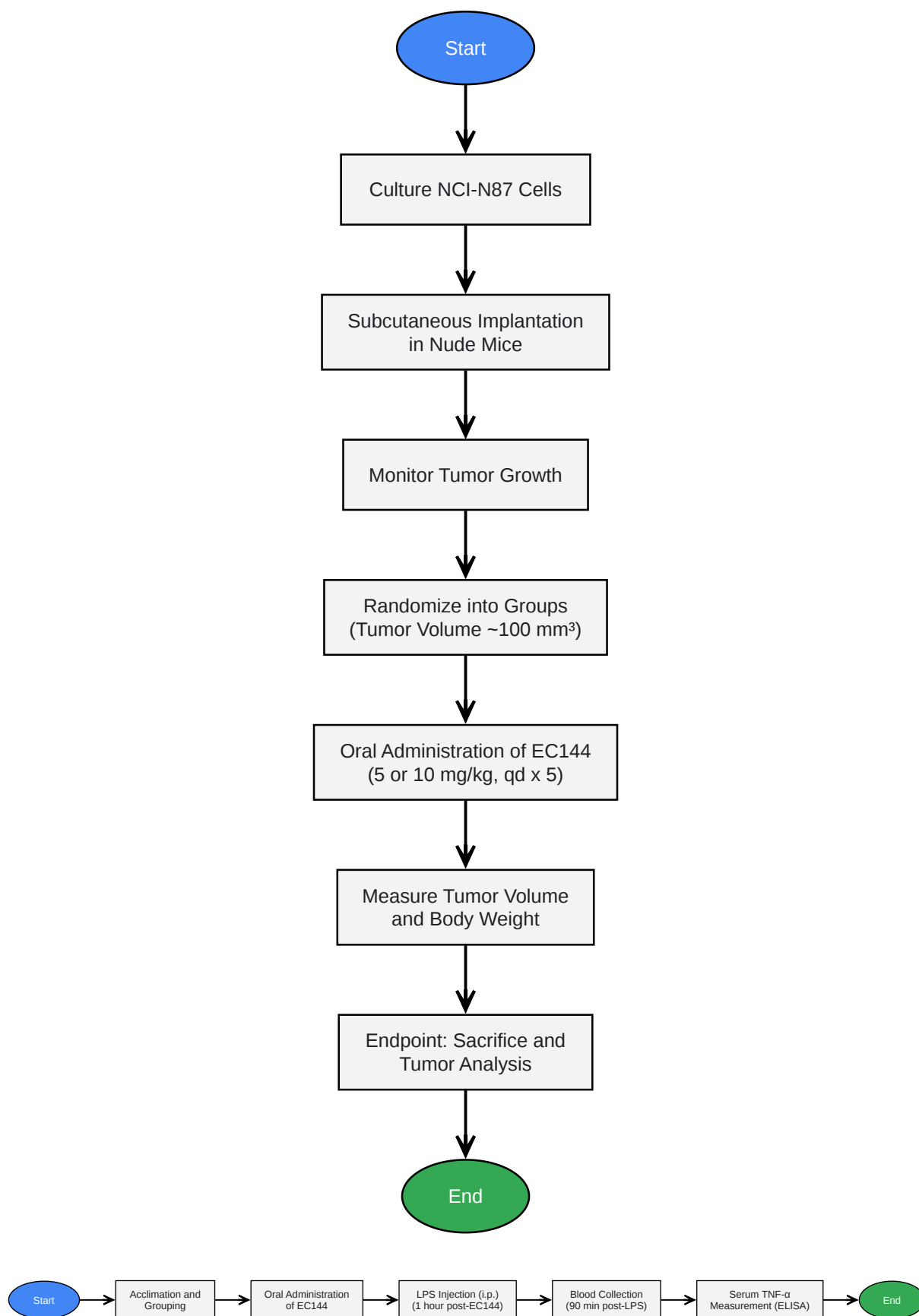
- When tumors reach an average volume of 50-150 mm^3 , randomize the mice into treatment and control groups.
- Begin treatment with **EC144**.

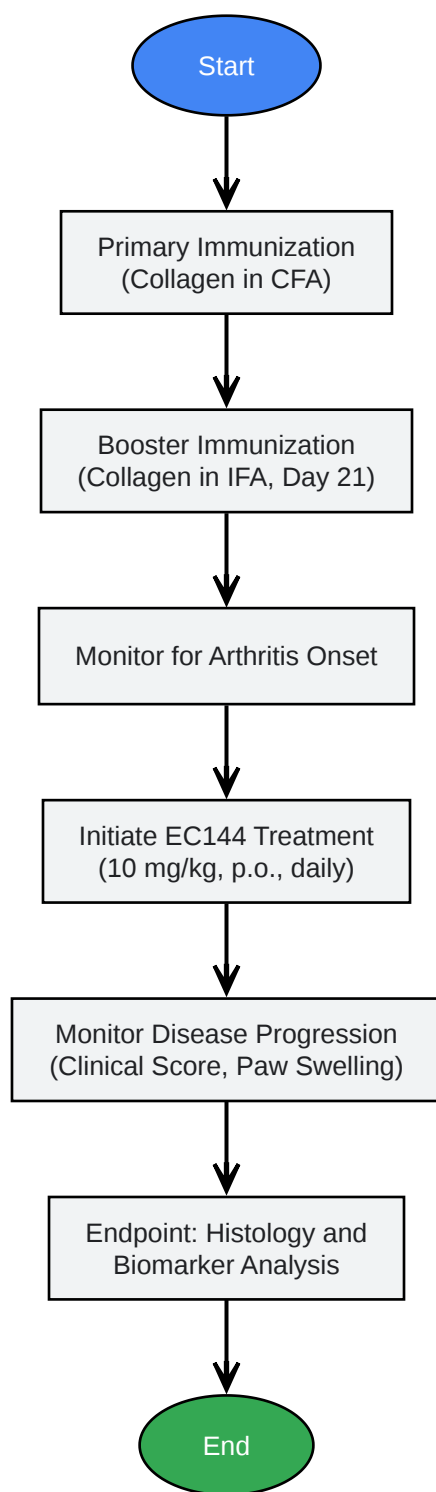
3. **EC144** Formulation and Administration:

- Formulation: While the specific formulation for **EC144** in the primary study is not detailed, a common vehicle for oral gavage of hydrophobic small molecules can be used as a starting point. A typical formulation consists of:
 - 10% DMSO
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
- Administration: Administer **EC144** orally (p.o.) via gavage at the desired dose (e.g., 5 or 10 mg/kg) in a volume not exceeding 10 mL/kg of body weight. The dosing schedule is once daily for five consecutive days.

4. Monitoring and Endpoint:

- Measure tumor volume and body weight regularly throughout the study.
- At the end of the study, sacrifice the animals and collect tumors for further analysis (e.g., weight, histology, biomarker analysis).





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References

- 1. EC144, a synthetic inhibitor of heat shock protein 90, blocks innate and adaptive immune responses in models of inflammation and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
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